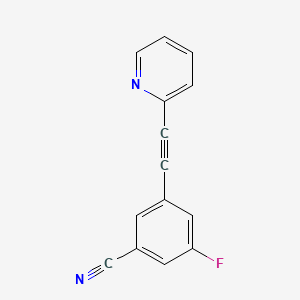

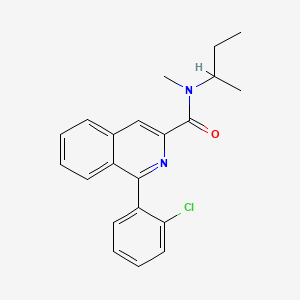

2-Dodecylphenoxazin-3-one

Overview

Description

Phenoxazin-3-one compounds have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They also have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Synthesis Analysis

A synthetic method of 2-amino-3H-phenoxazin-3-one derivatives through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols has been developed . Another approach utilized natural renewable low-toxic gallic acid as an organocatalyst for efficient aerobic oxidative cross-cyclocondensations of equimolar 2-aminophenols and 2-hydroxylphenols .Molecular Structure Analysis

The molecular structure of phenoxazin-3-one compounds can be analyzed using various techniques such as 1H NMR, mass spectrometry, Fourier transform infrared spectroscopy, and X-ray single crystal analysis .Chemical Reactions Analysis

The chemical reactions involving phenoxazin-3-one compounds can be complex and depend on various factors. For instance, the influence of the starting azide concentration, the solvent nature, and the proportion of water in the reaction mixture on the yield of 2-aminophenoxazin-3-one was studied .Physical And Chemical Properties Analysis

The physical and chemical properties of phenoxazin-3-one compounds can be analyzed using various techniques. For instance, the UV-vis absorption and fluorescence emission spectra of these compounds can be computed .Scientific Research Applications

Carbon-13 NMR Spectra and Electronic Structure

- Overview: The study by Hasegawa and Ueno (1985) focused on the 13C NMR chemical shifts of 3H-phenoxazin-3-one and its derivatives. Their research indicated that the chemical shifts could be explained by the polarization of the π-conjugated framework influenced by an electron-withdrawing carbonyl group and a π-donating ether oxygen. This highlights the compound's utility in understanding electronic structure and polarization effects in related organic compounds (Hasegawa & Ueno, 1985).

Ecotoxicological Characterization and QSAR Models

- Overview: Lo Piparo et al. (2006) explored the ecotoxicological characterization of benzoxazinone allelochemicals and their transformation products, including phenoxazinones. The research developed QSAR models to predict the toxicity of these compounds, providing insights into environmental impacts and interactions of such chemicals (Lo Piparo et al., 2006).

Microfluidic Device Synthesis

- Overview: The synthesis of 2-aminophenoxazin-3-one (APO) in a microfluidic device was reported by Luckarift et al. (2007). This study showcased the potential for using microfluidic devices in the combinatorial synthesis of complex natural products, utilizing silica-immobilized enzymes (Luckarift et al., 2007).

Redox Characteristics in Media

- Overview: Gawandi et al. (2002) studied the one-electron reduction of phenosafranine, a phenazinium dye, in different media. Their work provides insights into the redox characteristics of semireduced species derived from similar phenoxazinones, contributing to a broader understanding of redox processes in complex media (Gawandi et al., 2002).

Photosensitized Electron Transfer

- Overview: Research by Infelta, Graetzel, and Fendler (1980) examined electron transfer and charge separation in cationic surfactant vesicles, using compounds similar to phenoxazinones. This study contributes to understanding the mechanisms of photosensitized electron transfer, important in artificial photosynthesis and related applications (Infelta et al., 1980).

Spectroelectrochemical Study of Redox Behaviour

- Overview: The study by Toader, Bulcu, and Volanschi (2006) on the electrochemical reduction of questiomycin A offers insights into the redox behavior of phenoxazinones in aprotic media. This research is significant for understanding the electrochemical properties of such compounds (Toader et al., 2006).

Protein Extraction in Plant Research

- Overview: Wang et al. (2003) developed a protocol for protein extraction from olive leaf using sodium dodecyl sulfate, a compound related to 2-dodecylphenoxazin-3-one. This protocol is vital for proteomic analysis in plant research, especially for recalcitrant plant tissues (Wang et al., 2003).

Catalytic Oxygenation in Organic Synthesis

- Overview: Maruyama et al. (1996) reported the selective Co(salen) catalyzed oxygenation of 2-aminophenol, resulting in the formation of 2-Aminophenoxazin-3-one. This study contributes to the field of organic synthesis, highlighting the potential for creating complex molecules through selective catalysis (Maruyama et al., 1996).

Impurity Analysis in Antioxidants

- Overview: Shinko et al. (2022) developed methods for determining impurities in antioxidants, including dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide. Their research is crucial for quality control and safety assessment of medicinal antioxidant drugs (Shinko et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-dodecylphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-21-24(18-22(19)26)27-23-16-13-12-15-20(23)25-21/h12-13,15-18H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHXTTGSJORWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=NC3=CC=CC=C3OC2=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dodecylphenoxazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

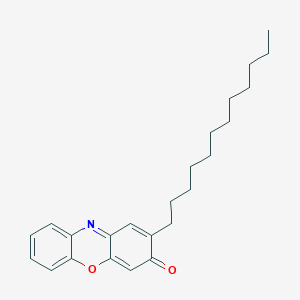

![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)